Tempo carboxylic acid

Overview

Description

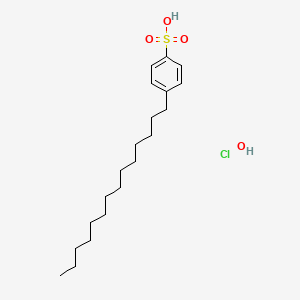

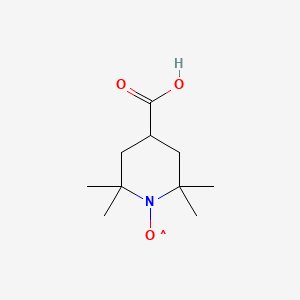

Tempo carboxylic acid, also known as 4-Carboxy-TEMPO, is a derivative of 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) with a carboxyl group . It is a stable nitroxyl radical that serves in oxidations as a catalyst .

Synthesis Analysis

The synthesis of Tempo carboxylic acid involves the oxidation of primary alcohols to carboxylic acids. This process can be catalyzed by copper in the presence of TEMPO and KHSO4 . The reaction exhibits excellent substrate scope and functional group compatibility under mild conditions .Molecular Structure Analysis

The molecular structure of Tempo carboxylic acid consists of a carbon atom bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond . The carboxyl group is named due to the carbonyl group (C=O) and hydroxyl group .Chemical Reactions Analysis

Tempo carboxylic acid can participate in various chemical reactions. For instance, it can catalyze the oxidation of primary alcohols to carboxylic acids . It can also react with Thionyl Chloride (SOCl2) to form acid chlorides .Physical And Chemical Properties Analysis

Carboxylic acids, including Tempo carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They are also highly soluble in polar solvents such as water and alcohols .Scientific Research Applications

Organic Synthesis and Catalysis

4-Carboxy-TEMPO is utilized in organic synthesis and catalysis due to its stable radical nature and ability to facilitate various chemical reactions. It plays a role in C-C and C-Hetero bond transformations , aiding in the synthesis of complex organic compounds . This compound’s radical nature makes it a valuable reagent in medicinal chemistry and total synthesis , where precision and stability are crucial .

Polysaccharide Oxidation

In the field of polysaccharide research, 4-Carboxy-TEMPO is employed for the selective oxidation of primary alcohol groups in neutral polysaccharides. This leads to the creation of new classes of polyuronides, which were not previously identified in nature. These anionic macromolecules exhibit unique biological and techno-functional properties, making them suitable for various industrial applications .

Aqueous Redox Flow Batteries

4-Carboxy-TEMPO derivatives are frequently used as catholytes in aqueous redox flow batteries. These batteries are a part of renewable energy storage solutions. The compound’s substituent groups and electrolytes significantly influence its electrochemical properties , solubility , and battery performance .

Host–Guest Chemistry

The compound’s interaction with cucurbit6uril has been studied, revealing insights into host–guest chemistry. This includes the synthesis of novel TEMPO stable free (poly)radical derivatives and their interactions, which are crucial for understanding molecular interactions and assembly in various chemical systems .

Nanotechnology and Polymer Composites

4-Carboxy-TEMPO is involved in the surface modification of cellulose nanofibers, which are used in creating composite films with acrylate and epoxy resins. This modification enhances the properties of the composite materials, making them more suitable for advanced applications in nanotechnology and polymer science .

Medicinal Applications

Due to its radical scavenging properties, 4-Carboxy-TEMPO is explored in the medical field for its potential as an antioxidant . Its stable radical nature allows it to neutralize free radicals, which are harmful to biological systems. This property is being researched for therapeutic applications, particularly in conditions where oxidative stress is a concern .

Mechanism of Action

Target of Action

Tempo Carboxylic Acid, also known as 4-Carboxy-TEMPO, is a stable nitroxyl radical . Its primary targets are various organic compounds, particularly alcohols . It serves as a catalyst in oxidation reactions .

Mode of Action

4-Carboxy-TEMPO interacts with its targets through a process of oxidation . It is used as a catalyst in these reactions, facilitating the conversion of primary alcohols to carboxylic acids . The reactivity of 4-Carboxy-TEMPO can be steered by substitution in position 4 .

Biochemical Pathways

The compound affects the oxidation pathways of organic compounds . In the presence of 4-Carboxy-TEMPO, primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones . This process impacts various biochemical pathways, particularly those involving the metabolism of alcohols.

Pharmacokinetics

It’s known that the compound’s effectiveness as a catalyst in oxidation reactions can be influenced by factors such as concentration and the presence of other compounds .

Result of Action

The primary result of 4-Carboxy-TEMPO’s action is the oxidation of alcohols to aldehydes, ketones, or carboxylic acids . This can lead to changes in the molecular structure of the target compounds, potentially altering their function or properties.

Action Environment

The action of 4-Carboxy-TEMPO can be influenced by various environmental factors. For instance, the presence of oxygen and certain other compounds can enhance its effectiveness as a catalyst in oxidation reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Future Directions

The future directions for Tempo carboxylic acid involve the development of more efficient and environmentally friendly oxidation processes . For instance, the use of pure O2 or even air as the oxidant in the presence of a catalytic amount of Fe(NO3)3·9H2O/TEMPO/MCl provides a series of carboxylic acids in high yields at room temperature .

properties

InChI |

InChI=1S/C10H18NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7H,5-6H2,1-4H3,(H,12,13) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGCJQJIOARKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190631 | |

| Record name | Tempo carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37149-18-1 | |

| Record name | Tempo carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037149181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3-hydroxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B1229819.png)

![(1R,4S,5R,9S,10S,13S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1229823.png)

![4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]phenyl]-2-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B1229834.png)